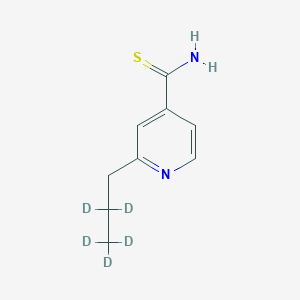
(3R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)-4-prop-2-ynoxyoxolan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(3R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)-4-prop-2-ynoxyoxolan-3-ol” is a synthetic nucleoside analog. Nucleoside analogs are compounds that mimic the structure of natural nucleosides and are often used in medicinal chemistry for their antiviral and anticancer properties. This compound is characterized by its unique structure, which includes a purine base, a sugar moiety, and a prop-2-ynoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(3R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)-4-prop-2-ynoxyoxolan-3-ol” typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the sugar moiety: The sugar moiety can be synthesized through a series of protection and deprotection steps, followed by glycosylation.
Attachment of the purine base: The purine base is attached to the sugar moiety through a glycosidic bond formation, often using a Lewis acid catalyst.
Introduction of the prop-2-ynoxy group: The prop-2-ynoxy group is introduced through an alkylation reaction, using appropriate alkylating agents and reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can target the purine base or the prop-2-ynoxy group, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the prop-2-ynoxy group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common nucleophiles include halides, amines, and thiols, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can lead to the formation of 5-(6-aminopurin-9-yl)-2-formyl-4-prop-2-ynoxyoxolan-3-ol.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biology, the compound can be used as a probe to study nucleic acid interactions and enzymatic processes. Its structural similarity to natural nucleosides makes it a valuable tool for investigating DNA and RNA synthesis.
Medicine
In medicine, the compound has potential applications as an antiviral or anticancer agent. Its ability to mimic natural nucleosides allows it to interfere with viral replication or cancer cell proliferation.
Industry
In industry, the compound can be used in the development of new pharmaceuticals and diagnostic tools. Its unique properties make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of “(3R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)-4-prop-2-ynoxyoxolan-3-ol” involves its incorporation into nucleic acids. Once incorporated, it can disrupt normal nucleic acid function, leading to the inhibition of viral replication or cancer cell proliferation. The molecular targets and pathways involved include DNA and RNA polymerases, as well as various enzymes involved in nucleic acid metabolism.
Comparison with Similar Compounds
Similar Compounds
Acyclovir: A nucleoside analog used as an antiviral agent.
Zidovudine: A nucleoside analog used in the treatment of HIV.
Gemcitabine: A nucleoside analog used as an anticancer agent.
Uniqueness
The uniqueness of “(3R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)-4-prop-2-ynoxyoxolan-3-ol” lies in its specific structural features, such as the prop-2-ynoxy group, which can confer unique chemical and biological properties. This makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C13H15N5O4 |
|---|---|
Molecular Weight |
305.29 g/mol |
IUPAC Name |
(3R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)-4-prop-2-ynoxyoxolan-3-ol |
InChI |
InChI=1S/C13H15N5O4/c1-2-3-21-10-9(20)7(4-19)22-13(10)18-6-17-8-11(14)15-5-16-12(8)18/h1,5-7,9-10,13,19-20H,3-4H2,(H2,14,15,16)/t7?,9-,10?,13-/m1/s1 |
InChI Key |
ROHGEAZREAFNTO-BERWLUPCSA-N |
Isomeric SMILES |
C#CCOC1[C@@H](C(O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)O |
Canonical SMILES |
C#CCOC1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,5R)-2-(hydroxymethyl)-5-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]oxolan-3-ol](/img/structure/B12401523.png)
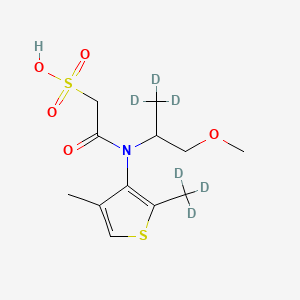
![(4S,4aS,5aR,12aS)-4-(diethylamino)-3,10,12,12a-tetrahydroxy-1,11-dioxo-8-[(2S)-pyrrolidin-2-yl]-7-(trifluoromethyl)-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide](/img/structure/B12401532.png)
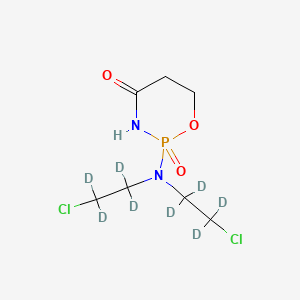
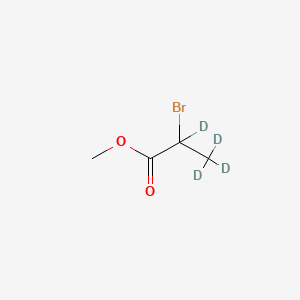
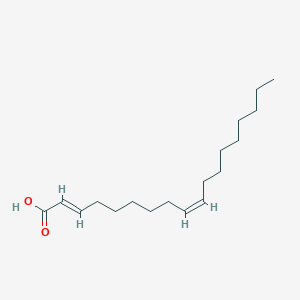

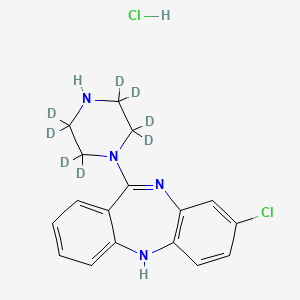
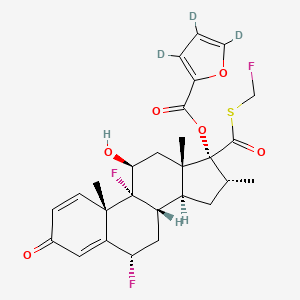
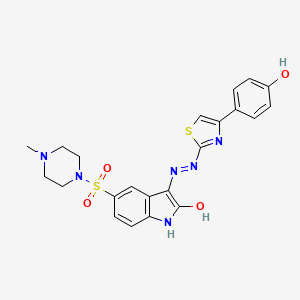

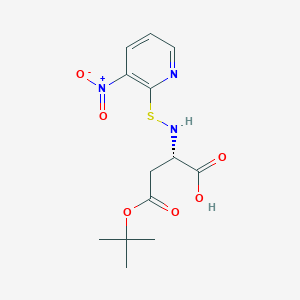
![3-[[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-(2,4-dioxopyrimidin-1-yl)-4-(2-methoxyethoxy)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12401577.png)
